ethyl 5-(benzyloxy)-6-bromo-2-formyl-1-methyl-1H-indole-3-carboxylate
Overview
Description
Ethyl 5-(benzyloxy)-6-bromo-2-formyl-1-methyl-1H-indole-3-carboxylate is a complex organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is notable for its unique structure, which includes a benzyloxy group, a bromo substituent, a formyl group, and an ethyl ester group attached to the indole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(benzyloxy)-6-bromo-2-formyl-1-methyl-1H-indole-3-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction, where a benzyl alcohol reacts with the indole derivative in the presence of a base.
Bromination: The bromine atom can be introduced via electrophilic aromatic substitution using bromine or a brominating agent like N-bromosuccinimide.
Formylation: The formyl group can be added using a Vilsmeier-Haack reaction, which involves the reaction of the indole with a formylating agent like DMF and POCl3.
Esterification: The final step involves esterification to introduce the ethyl ester group, typically using an alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for purification and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(benzyloxy)-6-bromo-2-formyl-1-methyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromo substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Ethyl 5-(benzyloxy)-6-bromo-2-carboxy-1-methyl-1H-indole-3-carboxylate.
Reduction: Ethyl 5-(benzyloxy)-6-bromo-2-hydroxymethyl-1-methyl-1H-indole-3-carboxylate.
Substitution: Ethyl 5-(benzyloxy)-6-substituted-2-formyl-1-methyl-1H-indole-3-carboxylate.
Scientific Research Applications
Ethyl 5-(benzyloxy)-6-bromo-2-formyl-1-methyl-1H-indole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 5-(benzyloxy)-6-bromo-2-formyl-1-methyl-1H-indole-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The benzyloxy and bromo groups can enhance its binding affinity to these targets, while the formyl and ester groups can influence its solubility and stability.
Comparison with Similar Compounds
Ethyl 5-(benzyloxy)-6-bromo-2-formyl-1-methyl-1H-indole-3-carboxylate can be compared with other indole derivatives, such as:
Ethyl 5-(benzyloxy)-6-chloro-2-formyl-1-methyl-1H-indole-3-carboxylate: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
Ethyl 5-(benzyloxy)-6-bromo-2-formyl-1H-indole-3-carboxylate: Lacks the methyl group, which can influence its steric properties and reactivity.
Ethyl 5-(benzyloxy)-6-bromo-2-formyl-1-methyl-1H-indole-3-acetate: Has an acetate group instead of a carboxylate, affecting its solubility and reactivity.
Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility of the indole scaffold in chemical and biological research.
Properties
IUPAC Name |
ethyl 6-bromo-2-formyl-1-methyl-5-phenylmethoxyindole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO4/c1-3-25-20(24)19-14-9-18(26-12-13-7-5-4-6-8-13)15(21)10-16(14)22(2)17(19)11-23/h4-11H,3,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWOQXLGDYRFAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OCC3=CC=CC=C3)Br)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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